An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles computed values, data from structurally related compounds, and established experimental protocols. The guide also explores the potential biological activities of this compound based on the known pharmacology of the broader class of tetralone derivatives. This information is intended to serve as a valuable resource for researchers investigating this and similar chemical entities.
Introduction
5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Bromo-8-hydroxy-1-tetralone, belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The tetralone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects[1]. The presence of a bromine atom and a hydroxyl group on the aromatic ring of this particular derivative suggests the potential for unique physicochemical properties and biological activities, making it a compound of significant interest for further investigation.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is presented in Table 1. It is important to note that many of these values are computationally predicted and await experimental verification.
Table 1: Physicochemical Properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | PubChem[2] |
| Molecular Weight | 241.08 g/mol | PubChem[2][3] |
| Appearance | Solid (predicted) | - |
| Melting Point | No data available. The related compound 5-Hydroxy-1-tetralone melts at 206-209 °C[4]. | - |
| Boiling Point | No data available. | - |
| Solubility | No specific data available. The parent compound, 3,4-Dihydronaphthalen-1-one, is soluble in DMSO, PEG300, and corn oil[5]. | - |
| pKa | No data available. The phenolic hydroxyl group is expected to be weakly acidic. | - |
| logP (XLogP3) | 2.9 | PubChem[2][3] |
Experimental Protocols
Proposed Synthesis
Methodology:
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Starting Material: 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one would serve as the starting material.
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Bromination: The starting material would be dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) would be added as the brominating agent, likely with a radical initiator like benzoyl peroxide, and the mixture would be refluxed.
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Work-up: After the reaction is complete, the succinimide byproduct would be filtered off. The filtrate would then be washed with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.
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Purification: The crude product would be dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent removed under reduced pressure. The final product would be purified by recrystallization or column chromatography to yield pure 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.
Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary melting point technique[7][8][9][10].
Methodology:
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm[9].
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using various methods, including UV-Vis spectrophotometry or NMR spectroscopy[11][12].
Methodology (UV-Vis Spectrophotometry):
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Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.
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Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.
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Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve[11].
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, the tetralone scaffold is present in numerous biologically active molecules[1]. Based on the activities of related compounds, several potential therapeutic applications can be hypothesized.
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Enzyme Inhibition: Tetralone derivatives have been shown to inhibit various enzymes, including acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1)[3], macrophage migration inhibitory factor (MIF)[13], tyrosinase[14], and monoamine oxidase (MAO)[15]. The specific substitutions on the aromatic ring of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one may confer inhibitory activity against one or more of these or other enzymes.
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Anticancer Activity: Several studies have reported the cytotoxic effects of tetralone derivatives against various cancer cell lines[16][17][18]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The brominated nature of the target compound could enhance its cytotoxic potential.
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Anti-inflammatory Effects: Some tetralone derivatives exhibit anti-inflammatory properties[15]. This activity could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.
A hypothetical signaling pathway illustrating the potential mechanism of action for a tetralone derivative as an enzyme inhibitor leading to a therapeutic effect is shown below.
Conclusion
5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a promising, yet understudied, molecule. This technical guide has consolidated the available computed physicochemical data and provided a framework for its experimental characterization by outlining standard protocols for its synthesis and the determination of key properties. Furthermore, by examining the biological activities of the broader tetralone class, this document highlights the potential of this compound as a lead for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | C10H9BrO2 | CID 14565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-1-tetralone 99 28315-93-7 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 10. thinksrs.com [thinksrs.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 16. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic 1,3-diarylidene-2-tetralones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

